molecular formula C9H16N4OS B8349083 Acetamide, 2-(diethylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)- CAS No. 132304-28-0

Acetamide, 2-(diethylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-

Cat. No.: B8349083
CAS No.: 132304-28-0
M. Wt: 228.32 g/mol
InChI Key: OPFDIOZHPDHTOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, 2-(diethylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)- is a useful research compound. Its molecular formula is C9H16N4OS and its molecular weight is 228.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide, 2-(diethylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, 2-(diethylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

132304-28-0

Molecular Formula

C9H16N4OS

Molecular Weight

228.32 g/mol

IUPAC Name

2-(diethylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C9H16N4OS/c1-4-13(5-2)6-8(14)10-9-12-11-7(3)15-9/h4-6H2,1-3H3,(H,10,12,14)

InChI Key

OPFDIOZHPDHTOF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC1=NN=C(S1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of AK-3 (1.0 g, 3.7 mmol), MgO (600 mg, 14.9 mmol), trifluoroacetamide (839 mg, 7.4 mmol), and Rh(II) acetate dimer (115 mg, 0.26 mmol) in DCM (10 mL) is added (diacetoxyiodo)benzene (1.79 g, 5.6 mmol). The mixture is stirred at rt for 18 h and then concentrated under reduced pressure. The resultant residue is dissolved in MeOH, filtered through a pad of diatomaceous earth and to it, K2CO3 (2.55 g, 18.6 mmol) is added. The mixture is stirred at rt for 18 h and is concentrated under reduced pressure. The resultant residue is purified by SiO2 flash chromatography to yield AK-4.
Name
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
MgO
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
839 mg
Type
reactant
Reaction Step One
[Compound]
Name
Rh(II) acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.79 g
Type
reactant
Reaction Step Two
Name
Quantity
2.55 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.